molecular formula C19H24N4O3S B7143145 N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B7143145
M. Wt: 388.5 g/mol
InChI Key: PULNPIJKSMJTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a thiazole moiety and an oxolane group, making it a versatile molecule for chemical and biological studies.

Properties

IUPAC Name

N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c24-19(23-8-6-22(7-9-23)11-15-13-27-14-20-15)21-17-3-1-2-4-18(17)26-16-5-10-25-12-16/h1-4,13-14,16H,5-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULNPIJKSMJTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=CC=C2NC(=O)N3CCN(CC3)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(oxolan-3-yloxy)phenyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of the oxolane, thiazole, and piperazine moieties in this compound provides distinct chemical and biological properties, making it a valuable compound for diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.